molecular formula C8H4F5NO2 B2977265 6-(Perfluoroethyl)nicotinic acid CAS No. 1105982-64-6

6-(Perfluoroethyl)nicotinic acid

Cat. No.: B2977265
CAS No.: 1105982-64-6
M. Wt: 241.117
InChI Key: PHYOUGJZMQDUQX-UHFFFAOYSA-N
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Description

6-(Perfluoroethyl)nicotinic acid is a derivative of nicotinic acid, characterized by the substitution of a perfluoroethyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Perfluoroethyl)nicotinic acid typically involves the introduction of the perfluoroethyl group to the nicotinic acid framework. One common method is the nucleophilic substitution reaction where a suitable perfluoroethyl halide reacts with a nicotinic acid derivative under basic conditions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and a strong base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of catalytic systems and green chemistry principles is also being explored to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-(Perfluoroethyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 6-(Perfluoroethyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acid receptors. These interactions can modulate various biochemical pathways, including those involved in lipid metabolism and inflammatory responses. The perfluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to more pronounced biological effects .

Comparison with Similar Compounds

Uniqueness: 6-(Perfluoroethyl)nicotinic acid is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of fluorinated pharmaceuticals and advanced materials .

Properties

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-2-1-4(3-14-5)6(15)16/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYOUGJZMQDUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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